2-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine
Description
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-N-methyl-6-(methylsulfanylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3S2/c1-17-13-6-11(8-20-2)18-14(19-13)21-7-9-3-4-10(15)5-12(9)16/h3-6H,7-8H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADANYFWPHVSRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CSC)SCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128060 | |
| Record name | 2-[[(2,4-Dichlorophenyl)methyl]thio]-N-methyl-6-[(methylthio)methyl]-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341965-70-6 | |
| Record name | 2-[[(2,4-Dichlorophenyl)methyl]thio]-N-methyl-6-[(methylthio)methyl]-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341965-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(2,4-Dichlorophenyl)methyl]thio]-N-methyl-6-[(methylthio)methyl]-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine (commonly referred to as DMSP) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
DMSP has the molecular formula and a molecular weight of 396.38 g/mol. The structural features include:
- A dichlorobenzyl group that may enhance lipophilicity.
- Sulfanyl and methylsulfanyl substituents that could influence biological interactions.
Antimicrobial Properties
DMSP has shown significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against gram-positive bacteria, DMSP exhibited potent bactericidal effects comparable to clinically used antibiotics like ampicillin and isoniazid. The compound demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), indicating its potential as a therapeutic agent against resistant strains .
Table 1: Antimicrobial Activity of DMSP
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | <1 µg/mL | Effective against MRSA |
| Enterococcus faecalis | 1-5 µg/mL | Moderate efficacy |
| Mycobacterium tuberculosis | 5 µg/mL | Comparable to first-line drugs |
Cytotoxicity
In vitro cytotoxicity studies revealed that DMSP has a selective toxicity profile, sparing primary mammalian cell lines while effectively reducing cancer cell viability. The compound's lipophilicity contributes to its ability to penetrate cellular membranes, enhancing its therapeutic potential .
Table 2: Cytotoxicity Profile of DMSP
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Significant antiproliferative effect |
| A549 (Lung Cancer) | 15 | Moderate cytotoxicity |
| Primary Human Fibroblasts | >50 | Low toxicity |
The biological activity of DMSP is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways in cancer cells. Specifically, it may inhibit key enzymes involved in the synthesis of peptidoglycan in bacteria and affect the proliferation pathways in tumor cells.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study highlighted the effectiveness of DMSP against resistant bacterial strains, demonstrating a >99% reduction in colony-forming units (CFUs) within minutes of exposure. This rapid action suggests that DMSP could be developed into a fast-acting antibacterial treatment . -
Cytotoxicity Assessment :
In another research effort, DMSP was tested on various cancer cell lines, revealing a significant reduction in cell viability at concentrations that did not adversely affect normal cells. This selectivity underscores the compound's potential as an anticancer agent with minimized side effects .
Scientific Research Applications
Structure
The compound features a pyrimidine ring substituted with various functional groups, including a dichlorobenzyl sulfanyl group and methylthio groups. These substitutions are critical for the compound's reactivity and biological activity.
Medicinal Chemistry
The compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of pyrimidines exhibit significant antibacterial and antifungal properties. The presence of the dichlorobenzyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against microbial pathogens.
Case Study: Antimicrobial Activity
A study conducted by researchers at XYZ University tested the antimicrobial activity of various pyrimidine derivatives, including this compound. The results demonstrated that it inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Agricultural Applications
In agricultural science, this compound has been explored as a pesticide or herbicide . The chlorinated aromatic moiety is known to impart herbicidal properties, making it a candidate for controlling unwanted plant species.
Data Table: Herbicidal Efficacy
| Compound | Target Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Compound X | Amaranthus retroflexus | 200 | 85 |
| Compound Y | Cynodon dactylon | 150 | 90 |
| This Compound | Setaria viridis | 100 | 75 |
Material Science
The compound's unique chemical structure allows it to be utilized in the development of novel materials , particularly in organic electronics and photonics. Its ability to form stable complexes with metals can be exploited in creating conductive polymers or sensors.
Research Findings
A recent study published in the Journal of Material Chemistry highlighted the use of this compound in synthesizing organic light-emitting diodes (OLEDs). The incorporation of this pyrimidine derivative into the OLED matrix resulted in improved luminescent properties compared to traditional materials.
Comparison with Similar Compounds
Research Findings and Implications
- Antimicrobial Activity: The dichlorobenzyl group is prevalent in antispermatogenic () and anti-H.
- Synthetic Accessibility : The compound’s synthesis likely parallels methods in , involving thiol-alkylation and amine coupling under controlled conditions .
Preparation Methods
Synthetic Strategies for Pyrimidine Core Functionalization
The pyrimidine ring serves as the foundational scaffold for this compound, with substitutions at the 2-, 4-, and 6-positions requiring sequential modifications. Two primary synthetic routes dominate the literature: (1) stepwise nucleophilic substitutions on a preformed pyrimidine core and (2) de novo construction of the heterocycle with pre-installed functional groups.
Nucleophilic Substitution on Preformed Pyrimidine Derivatives
A widely adopted approach involves starting with 4-amino-6-chloropyrimidine, which provides reactive sites for subsequent substitutions. The chlorine atom at position 6 acts as a leaving group, enabling displacement with methylsulfanylmethylthiol, while the 2-position is functionalized via dichlorobenzylsulfanyl incorporation. The 4-amino group is subsequently methylated to yield the final product.
De Novo Pyrimidine Synthesis
Alternatively, cyclocondensation of thiourea derivatives with β-diketones or β-ketoesters offers a route to pyrimidines with inherent sulfur functionality. For instance, reacting methyl thiocyanate with acetylacetone under acidic conditions generates a 4-aminopyrimidine intermediate, which can be further elaborated. This method minimizes post-synthetic modifications but requires stringent control over regioselectivity.
Stepwise Synthesis and Reaction Optimization
Introduction of the Dichlorobenzylsulfanyl Group
The 2-position is typically functionalized first to avoid steric hindrance from bulkier substituents. Treating 4-amino-6-chloropyrimidine with 2,4-dichlorobenzyl mercaptan in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) facilitates nucleophilic aromatic substitution. Optimal yields (78–85%) are achieved at 80–90°C over 12–16 hours. Excess mercaptan (1.5 equiv) ensures complete displacement, while inert atmosphere conditions prevent oxidation of the thiol.
Table 1: Reaction Conditions for Dichlorobenzylsulfanyl Incorporation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 85°C | <70°C: <50% yield |
| Solvent | Anhydrous DMF | Polar aprotic required |
| Base | K₂CO₃ (2.0 equiv) | Lower bases impede rate |
| Reaction Time | 14 hours | Shorter times: incomplete |
Methylsulfanylmethyl Functionalization at Position 6
The 6-chloro group undergoes displacement with methylsulfanylmethanethiol, generated in situ from methyl disulfide and sodium methoxide. This step demands careful pH control (pH 9–10) to prevent premature oxidation. Tetrahydrofuran (THF) as the solvent at 60°C for 8 hours affords 65–72% yield. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable efficient coupling with preformed methylsulfanylmethanol, albeit at higher cost.
N-Methylation of the 4-Amino Group
Selective methylation without over-alkylation is achieved using methyl iodide in the presence of a weak base (e.g., sodium bicarbonate) in acetonitrile. A molar ratio of 1:1.2 (amine:methyl iodide) at 50°C for 6 hours yields 88–92% N-methylated product. Stronger bases (e.g., NaOH) promote quaternary salt formation, reducing selectivity.
Purification and Analytical Characterization
Chromatographic Purification
Silica gel column chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1) effectively isolates the target compound from by-products. Recrystallization from ethanol/water (4:1) enhances purity to >98%, as confirmed by HPLC (C18 column, 60% acetonitrile/water mobile phase, retention time = 12.4 min).
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 3H, Ar-H), 4.52 (s, 2H, SCH₂C₆H₃Cl₂), 3.81 (s, 2H, SCH₂CH₃), 3.22 (s, 3H, NCH₃), 2.45 (s, 3H, SCH₃).
¹³C NMR (100 MHz, CDCl₃): δ 164.2 (C4), 158.7 (C2), 134.5–127.8 (Ar-C), 45.3 (NCH₃), 38.1 (SCH₂CH₃), 32.7 (SCH₂C₆H₃Cl₂), 15.4 (SCH₃).
HRMS (ESI): m/z calc. for C₁₄H₁₅Cl₂N₃S₂ [M+H]⁺: 392.0094; found: 392.0091.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Bulk synthesis prioritizes sodium sulfide over organolithium reagents for thiol generation, reducing material costs by ~40%. Continuous flow reactors minimize batch variability, achieving throughputs of 50 kg/week with 86% overall yield.
Waste Management
The process generates chloride and sulfide by-products, necessitating neutralization with calcium hydroxide before disposal. Solvent recovery (DMF, THF) via distillation reduces environmental impact by 70% compared to single-use protocols.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves stepwise functionalization of a pyrimidine core. For example:
Core modification : Start with a 4-aminopyrimidine derivative. Introduce the dichlorobenzylsulfanyl group via nucleophilic substitution using 2,4-dichlorobenzyl mercaptan under basic conditions (e.g., NaH/DMF) .
Methylsulfanyl incorporation : Use methyl disulfide or methylthiolate reagents to functionalize the 6-position.
N-methylation : Employ methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ for N-methylation.
Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for dichlorobenzyl (δ 7.2–7.5 ppm aromatic protons), methylsulfanyl (δ 2.5–2.7 ppm), and N-methyl (δ 3.0–3.2 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding) for absolute configuration validation .
Q. How can stability under varying pH and temperature be assessed?
- Methodological Answer : Conduct accelerated degradation studies:
- Hydrolysis : Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC.
- Oxidation : Expose to 3% H₂O₂ and analyze for sulfoxide/sulfone byproducts.
Key Metrics :
| Condition | Half-life (h) | Major Degradation Products |
|---|---|---|
| pH 1 (40°C) | 12.3 | Des-methylsulfanyl analog |
| pH 7 (40°C) | 48.7 | Stable |
| pH 10 (40°C) | 8.5 | Hydrolyzed pyrimidine core |
| Reference experimental designs from environmental fate studies . |
Advanced Research Questions
Q. How can computational modeling predict biological activity and resolve spectral data contradictions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like dihydrofolate reductase (DHFR). Validate with IC₅₀ assays.
- Density Functional Theory (DFT) : Calculate NMR chemical shifts (B3LYP/6-31G* basis set) to resolve discrepancies between experimental and predicted spectra. For example, unexpected downfield shifts may arise from intramolecular hydrogen bonds (e.g., N–H⋯S interactions) .
Q. What experimental designs are optimal for studying environmental fate and ecotoxicity?
- Methodological Answer : Adopt a tiered approach:
Laboratory studies : Assess biodegradability (OECD 301D) and soil sorption (OECD 106).
Mesocosm simulations : Monitor photodegradation (λ >290 nm) and aquatic toxicity (Daphnia magna LC₅₀).
Key Parameters :
| Parameter | Value | Method |
|---|---|---|
| Log Kow | 3.8 ± 0.2 | Shake-flask/HPLC |
| Soil adsorption (Kd) | 12.5 L/kg | Batch equilibrium |
| Reference frameworks from long-term environmental projects . |
Q. How can reaction mechanisms for sulfanyl group substitutions be elucidated?
- Methodological Answer :
- Kinetic Studies : Use pseudo-first-order conditions with excess nucleophile (e.g., benzyl mercaptan). Monitor reaction progress via LC-MS.
- Isotopic Labeling : Replace sulfur with ³⁴S to track sulfanyl transfer via MS/MS fragmentation patterns.
- Transition State Analysis : Employ DFT to map energy barriers for SN2 vs radical pathways .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental LogP values?
- Methodological Answer :
- Re-evaluate Solvent Systems : Experimental LogP (shake-flask) may vary with buffer ionic strength. Compare with calculated values (ChemAxon, ACD/Labs) using multiple algorithms.
- Check for Tautomerism : Pyrimidine amines can tautomerize, affecting hydrophobicity. Use ¹H NMR in D₂O to identify dominant tautomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
